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molecular formula C11H13N3 B8596036 3-(4,5-Dimethylimidazol-1-yl)phenylamine

3-(4,5-Dimethylimidazol-1-yl)phenylamine

Cat. No. B8596036
M. Wt: 187.24 g/mol
InChI Key: JEWSJUWNZNBITG-UHFFFAOYSA-N
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Patent
US06770667B1

Procedure details

A suspension of 4,5-dimethyl-1-(3-nitrophenyl)imidazole (130 mg) in methanol (2 ml) and tetrahydrofuran (2 ml) was hydrogenated over palladium on carbon (10% w/w, 50% wet, 50 mg) under hydrogen atmosphere for 3 hours. The catalyst was filtered off, and the filtrate was evaporated under reduced pressure to give 3-(4,5-dimethyl-imidazol-1-yl)aniline (110 mg, 98.2%).
Name
4,5-dimethyl-1-(3-nitrophenyl)imidazole
Quantity
130 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
50 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:3]=[CH:4][N:5]([C:8]2[CH:13]=[CH:12][CH:11]=[C:10]([N+:14]([O-])=O)[CH:9]=2)[C:6]=1[CH3:7]>CO.O1CCCC1.[Pd]>[CH3:1][C:2]1[N:3]=[CH:4][N:5]([C:8]2[CH:9]=[C:10]([CH:11]=[CH:12][CH:13]=2)[NH2:14])[C:6]=1[CH3:7]

Inputs

Step One
Name
4,5-dimethyl-1-(3-nitrophenyl)imidazole
Quantity
130 mg
Type
reactant
Smiles
CC=1N=CN(C1C)C1=CC(=CC=C1)[N+](=O)[O-]
Name
Quantity
2 mL
Type
solvent
Smiles
CO
Name
Quantity
2 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
50 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CC=1N=CN(C1C)C=1C=C(N)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 110 mg
YIELD: PERCENTYIELD 98.2%
YIELD: CALCULATEDPERCENTYIELD 98.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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